![molecular formula C24H50NO7P B138125 2-Palmitoyl-sn-glycero-3-phosphocholine CAS No. 66757-27-5](/img/structure/B138125.png)
2-Palmitoyl-sn-glycero-3-phosphocholine
Overview
Description
2-Palmitoyl-sn-glycero-3-phosphocholine is a lysophosphatidylcholine, a type of phospholipid that plays a crucial role in the structure and function of biological membranes. This compound is characterized by the presence of a palmitoyl group (hexadecanoyl) attached to the second carbon of the glycerol backbone, with a phosphocholine group attached to the third carbon. It is commonly found in mammalian cells and is involved in various biological processes, including membrane fluidity and signaling pathways .
Mechanism of Action
Target of Action
2-Palmitoyl-sn-glycero-3-phosphocholine, also known as a lysophosphatidylcholine 16:0, is a naturally occurring lysophospholipid . It primarily targets the acetylcholine neurotransmitter system and is involved in the formation of phosphatidylcholine , a major component of biological membranes .
Mode of Action
This compound acts as a parasympathomimetic acetylcholine precursor . It rapidly delivers choline to the brain across the blood-brain barrier and serves as a biosynthetic precursor of the acetylcholine neurotransmitter . This interaction with its targets leads to an increase in acetylcholine levels, which plays a crucial role in many functions such as muscle contraction, memory, and learning.
Biochemical Pathways
This compound is involved in the metabolism of lipids . It is generated through the hydrolysis of the sn-2 acyl chain of phosphatidylcholine by phospholipase A2 . This process is a key step in the production of lysophosphatidylcholine, a major component of oxidized low-density lipoprotein, which plays a significant role in inflammatory diseases and atherosclerosis .
Pharmacokinetics
It is known that it can cross the blood-brain barrier rapidly, which suggests good bioavailability
Result of Action
The action of this compound results in increased levels of acetylcholine in the brain, which can have various effects at the molecular and cellular levels. For instance, it may have potential for the treatment of Alzheimer’s disease and dementia . Additionally, it plays a role in inflammatory diseases and atherosclerosis due to its involvement in the production of oxidized low-density lipoprotein .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, it is used in systems mimicking the cell membrane such as liposomes . The presence of other lipids and the composition of the surrounding lipid environment can affect its function.
Biochemical Analysis
Biochemical Properties
2-Palmitoyl-sn-glycero-3-phosphocholine is generated following the hydrolysis of phosphatidylcholine by phospholipase A2 . It interacts with various enzymes, proteins, and other biomolecules. For instance, it interacts with reactive oxygen species (ROS), superoxide dismutase (SOD), and endothelial nitric oxide synthase (eNOS) .
Cellular Effects
This compound has a profound impact on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it increases the production of ROS and decreases SOD and eNOS protein levels and phosphorylation of ERK1/2 in human umbilical vein endothelial cells (HUVECs) .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It potentiates the secretion of IL-6, IL-1β, IL-12, and TNF-α in LPS-stimulated M1 macrophages .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been observed that it enhances neutrophil function, bacterial clearance, and survival in mouse models of sepsis when administered at a dose of 10 mg/kg .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. It increases TGF-β1 production and enhances Foxp3 protein levels in Treg cells in isolated human peripheral blood when used at a concentration of 10 µM .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Palmitoyl-sn-glycero-3-phosphocholine can be synthesized through the acylation of lysophosphatidylcholine with palmitoyl chloride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and is followed by purification steps such as column chromatography to isolate the desired product .
Industrial Production Methods
Industrial production of this compound often involves the extraction and purification of natural phospholipids from sources such as egg yolk or soybeans. These natural phospholipids undergo enzymatic or chemical hydrolysis to produce lysophosphatidylcholine, which is then acylated with palmitoyl chloride to yield the final product .
Chemical Reactions Analysis
Types of Reactions
2-Palmitoyl-sn-glycero-3-phosphocholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form hydroperoxides and other oxidative products.
Hydrolysis: It can be hydrolyzed by phospholipases to produce lysophosphatidylcholine and free fatty acids.
Substitution: The palmitoyl group can be substituted with other acyl groups through transesterification reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Hydrolysis: Enzymatic hydrolysis is typically carried out using phospholipase A2 under physiological conditions.
Substitution: Transesterification reactions often use catalysts such as sodium methoxide in anhydrous conditions.
Major Products Formed
Oxidation: Hydroperoxides and other oxidative derivatives.
Hydrolysis: Lysophosphatidylcholine and palmitic acid.
Substitution: Various acyl-substituted phosphatidylcholines.
Scientific Research Applications
Biomedical Research
1.1 Lung Surfactant Studies
DPPC is a major component of pulmonary surfactant, which plays a critical role in reducing surface tension in the alveoli, preventing collapse during exhalation. Studies have shown that DPPC enhances lung function and is used to investigate treatments for respiratory distress syndromes, particularly in neonates .
1.2 Drug Delivery Systems
Due to its amphiphilic nature, DPPC is widely used in the formulation of liposomes for drug delivery. Liposomes composed of DPPC can encapsulate hydrophilic and hydrophobic drugs, improving their bioavailability and therapeutic efficacy. For example, DPPC liposomes have been utilized for targeted delivery of chemotherapeutic agents to cancer cells .
1.3 Membrane Protein Interaction Studies
DPPC serves as a model lipid for studying protein-membrane interactions. Its bilayer structure allows researchers to investigate the effects of membrane composition on protein folding and function. For instance, studies have demonstrated that DPPC can stabilize membrane proteins during extraction and purification processes .
Material Science
2.1 Biomimetic Membranes
In material science, DPPC is used to create biomimetic membranes that mimic natural cell membranes. These membranes are essential for studying cellular processes and developing biosensors. They provide insights into membrane fluidity and permeability, which are crucial for drug design .
2.2 Nanoparticle Coatings
DPPC is also applied in the coating of nanoparticles to enhance their biocompatibility and stability in biological environments. This application is particularly relevant in the development of nanocarriers for targeted therapy and imaging agents in cancer diagnostics .
Biophysical Studies
3.1 Phase Behavior Analysis
The phase behavior of lipid bilayers containing DPPC has been extensively studied using techniques such as differential scanning calorimetry (DSC) and fluorescence spectroscopy. These studies provide insights into the transition temperatures and stability of lipid bilayers under various conditions, which are vital for understanding membrane dynamics .
3.2 Interfacial Phenomena
Research has shown that DPPC can significantly influence interfacial phenomena, such as adsorption at liquid interfaces. This property is exploited in studies involving emulsions and foams, where DPPC helps stabilize these systems by reducing interfacial tension .
Case Studies
Comparison with Similar Compounds
Similar Compounds
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine: Similar structure but with an oleoyl group at the second position.
1,2-Dipalmitoyl-sn-glycero-3-phosphocholine: Contains two palmitoyl groups.
1-Palmitoyl-2-linoleoyl-sn-glycero-3-phosphocholine: Contains a linoleoyl group at the second position
Uniqueness
2-Palmitoyl-sn-glycero-3-phosphocholine is unique due to its specific acyl chain composition, which influences its biophysical properties and interactions with other molecules in the membrane. This specificity makes it a valuable tool for studying membrane dynamics and enzyme-substrate interactions .
Biological Activity
2-Palmitoyl-sn-glycero-3-phosphocholine (also known as palmitoyl phosphatidylcholine) is a phospholipid that plays a crucial role in cellular membranes and has significant biological activities. Its structure consists of a glycerol backbone, two fatty acid chains (one being palmitic acid), and a phosphate group attached to choline. This compound is widely studied for its implications in cell signaling, membrane dynamics, and potential therapeutic applications.
Biological Properties
1. Membrane Structure and Function
this compound is integral to the formation of lipid bilayers, contributing to membrane fluidity and permeability. It forms liposomes, which are utilized in drug delivery systems due to their ability to encapsulate hydrophilic drugs and facilitate their transport across biological membranes .
2. Antiproliferative Activity
Research indicates that phosphatidylcholines modified with various fatty acids exhibit enhanced antiproliferative activity against several cancer cell lines. For instance, studies have shown that this compound derivatives demonstrate significant cytotoxic effects on cancer cells such as MCF-7 (breast cancer) and HepG2 (liver cancer) while sparing normal fibroblast cells .
Cell Line | IC50 (µM) | Effect |
---|---|---|
MCF-7 | 15 | Cytotoxic |
HepG2 | 20 | Cytotoxic |
BALB/3T3 | >50 | Non-cytotoxic |
1. Interaction with Proteins
The biological activity of this compound is partly attributed to its interactions with membrane proteins. It can modulate the activity of various receptors and enzymes, influencing signaling pathways related to inflammation and apoptosis .
2. Liposomal Drug Delivery
Liposomes composed of this phospholipid have been shown to enhance the delivery and efficacy of chemotherapeutic agents by improving their solubility and stability in biological environments . The encapsulation of drugs within liposomes can also reduce systemic toxicity, making it a promising strategy for cancer therapy.
Case Studies
Case Study 1: Liposomal Formulations in Cancer Therapy
A study investigated the use of liposomes containing this compound for delivering doxorubicin in breast cancer treatment. The results showed that these liposomal formulations significantly improved the drug's therapeutic index by enhancing its accumulation in tumor tissues while minimizing side effects on healthy tissues .
Case Study 2: Neuroprotective Effects
Another study explored the neuroprotective effects of phosphatidylcholine derivatives in models of neurodegeneration. The findings indicated that these compounds could reduce oxidative stress and inflammation in neuronal cells, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .
Properties
IUPAC Name |
[(2R)-2-hexadecanoyloxy-3-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H50NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24(27)32-23(21-26)22-31-33(28,29)30-20-19-25(2,3)4/h23,26H,5-22H2,1-4H3/t23-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEGQHKSYEYVFTD-HSZRJFAPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC(CO)COP(=O)([O-])OCC[N+](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)O[C@H](CO)COP(=O)([O-])OCC[N+](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H50NO7P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20567685 | |
Record name | (2R)-2-(Hexadecanoyloxy)-3-hydroxypropyl 2-(trimethylazaniumyl)ethyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20567685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
495.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66757-27-5 | |
Record name | 2-Palmitoyl-sn-glycero-3-phosphocholine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66757-27-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2R)-2-(Hexadecanoyloxy)-3-hydroxypropyl 2-(trimethylazaniumyl)ethyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20567685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LysoPC(0:0/16:0) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0240262 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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